molecular formula C26H35ClN4O4S2 B2764511 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride CAS No. 1321947-41-4

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride

Cat. No.: B2764511
CAS No.: 1321947-41-4
M. Wt: 567.16
InChI Key: WGLBCGAITCRYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H35ClN4O4S2 and its molecular weight is 567.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S2.ClH/c1-18-15-19(2)24-23(16-18)27-26(35-24)30(13-12-28(3)4)25(31)20-8-10-22(11-9-20)36(32,33)29(5)17-21-7-6-14-34-21;/h8-11,15-16,21H,6-7,12-14,17H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBCGAITCRYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key synthetic steps and analytical methods for validating the purity of this compound?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzo[d]thiazole core : Cyclization reactions under controlled pH and temperature (e.g., using dichloromethane or DMF as solvents) .
  • Introduction of the dimethylaminoethyl and tetrahydrofuran-methyl sulfamoyl groups : Nucleophilic substitutions or coupling reactions, often requiring catalysts like triethylamine .
  • Final purification : Crystallization or column chromatography to isolate the hydrochloride salt . Analytical validation relies on HPLC (for purity >95%) and NMR (1H/13C) to confirm structural integrity .

Q. How does the hydrochloride salt form influence solubility and bioactivity?

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., enzymatic inhibition studies). This modification improves bioavailability without altering the core pharmacophore, as observed in structurally similar benzamide derivatives .

Q. What functional groups contribute to its potential biological activity?

Key groups include:

  • Benzo[d]thiazole : Often associated with kinase inhibition .
  • Dimethylaminoethyl side chain : Enhances cellular uptake via protonation in acidic environments (e.g., tumor microenvironments) .
  • Sulfamoyl group : May interact with sulfhydryl or amine residues in target proteins .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the tetrahydrofuran-methyl sulfamoyl moiety?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfamoyl group incorporation .
  • Temperature control : Maintaining 40–60°C prevents side reactions like over-sulfonation .
  • Catalyst use : Triethylamine or DMAP accelerates coupling reactions, increasing yields by 15–20% .
  • Real-time monitoring : TLC or in-line IR spectroscopy detects intermediates, enabling timely adjustments .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Comparative assays : Use standardized protocols (e.g., IC50 measurements against HDAC isoforms) to minimize variability .
  • Structural benchmarking : Compare substituent effects (e.g., methoxy vs. methyl groups on the benzo[d]thiazole ring) using molecular docking .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory activity correlates with electron-withdrawing substituents) .

Q. What strategies are effective for elucidating the mechanism of action given limited target data?

  • Proteomics profiling : Use affinity chromatography to isolate binding partners from cell lysates .
  • Kinase panel screening : Test against a library of 100+ kinases to identify off-target effects .
  • Computational modeling : Molecular dynamics simulations predict interactions with HDACs or PI3K pathways .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields during the final coupling step?

  • Optimize stoichiometry : A 1.2:1 molar ratio of the benzo[d]thiazole intermediate to the sulfamoyl reagent reduces unreacted starting material .
  • Activating agents : Use HATU or EDCI to improve coupling efficiency in DMF .
  • Workup modifications : Precipitation with cold diethyl ether enhances recovery of the hydrochloride salt .

Q. What techniques validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 4–8) and monitor degradation via LC-MS over 24 hours .
  • Serum stability tests : Exposure to fetal bovine serum (37°C, 6 hours) identifies esterase-sensitive motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.